Fmoc-4-nitro-D-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

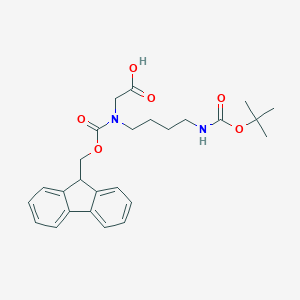

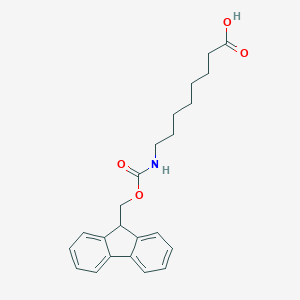

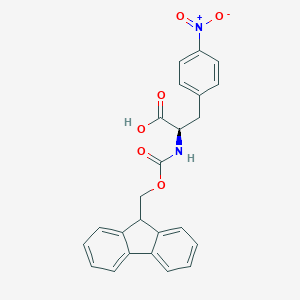

Fmoc-4-nitro-D-phenylalanine (Fmoc-4-NO2-D-Phe) is an important organic compound used in various laboratory experiments and scientific research applications. It is a derivative of the amino acid phenylalanine, and can be synthesized in a variety of ways. It is a versatile compound with a wide range of applications, and has been used in numerous studies to investigate the biochemical and physiological effects of its derivatives.

Scientific Research Applications

Role in Drug Metabolism and Pharmacogenomics

One crucial application of Fmoc-4-nitro-D-phenylalanine derivatives is in understanding drug metabolism and pharmacogenomics, specifically through the study of flavin-containing monooxygenases (FMOs). These enzymes, including FMO3, play a critical role in the oxygenation of various drugs and xenobiotics, converting them into more water-soluble compounds for easier excretion. Understanding the genetics and functionality of FMOs, including their interaction with compounds like this compound, can lead to improved drug designs and personalized medicine approaches. Studies such as those by Cashman and Zhang (2006) highlight the pharmacological significance of FMOs in drug metabolism and the potential benefits of targeting these pathways for enhancing drug-like properties and reducing adverse interactions (Cashman & Zhang, 2006).

Advancements in Biosensor Development

Another significant application is in the creation of biosensors. This compound-based compounds have been utilized in developing sensors and biosensors for detecting various biomolecules, including amino acids like phenylalanine, tyrosine, and tryptophan. These advancements are crucial for monitoring diseases associated with amino acid metabolism, such as phenylketonuria (PKU). Research by Dinu and Apetrei (2022) provides insights into the use of conducting polymers and molecularly imprinted polymers in electrochemical sensors and biosensors, demonstrating the compound's role in enhancing the detection and analysis of amino acids, which is vital for medical and pharmaceutical applications (Dinu & Apetrei, 2022).

Innovations in Neuroeconomic Research

Furthermore, compounds like this compound facilitate the exploration of neuroeconomic behaviors through the development of new research tools. For instance, near-infrared spectroscopy (NIRS) has been used to investigate economic decision-making, highlighting the compound's potential indirect role in creating probes or agents for studying brain function and cognitive processes. This area of research, exemplified by studies from Kopton and Kenning (2014), underscores the compound's relevance beyond traditional biochemical applications, opening avenues for interdisciplinary research between economics, neuroscience, and biochemistry (Kopton & Kenning, 2014).

Mechanism of Action

Target of Action

Fmoc-4-nitro-D-phenylalanine, also known as Fmoc-D-Phe(4-NO2)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it is incorporated during the synthesis process .

Mode of Action

The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group in the compound acts as a protective group for the amino acid during the synthesis process . After the synthesis, the Fmoc group can be removed, leaving the amino acid residue in the peptide chain .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By being incorporated into the peptide chain, it can influence the structure and function of the synthesized peptide .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the peptide in which it is incorporated . The compound’s ADME properties can be influenced by factors such as the peptide’s structure, the presence of other amino acids in the peptide, and the conditions under which the peptide is administered .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the role of the peptide in which it is incorporated . For example, if the peptide is a part of a larger protein, the compound could potentially influence the protein’s structure and function .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the conditions under which the peptide synthesis occurs, the conditions under which the peptide is stored, and the conditions under which the peptide is administered .

Biochemical Analysis

Cellular Effects

Fmoc-4-nitro-D-phenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It reduces the bacterial load both in vitro and in the skin wound infections of mice . The antibacterial activity of this compound is predominantly due to its release from the hydrogel .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

properties

IUPAC Name |

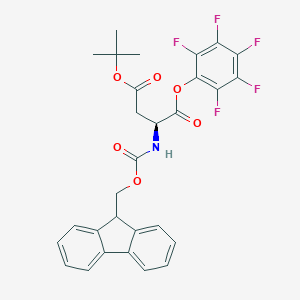

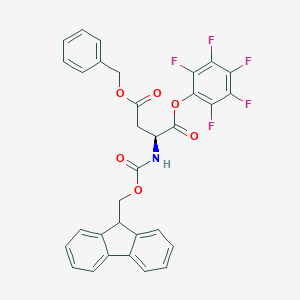

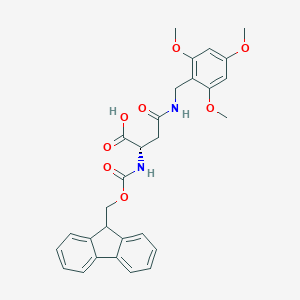

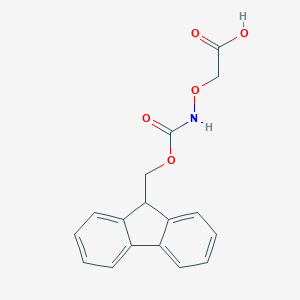

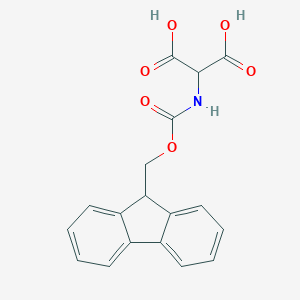

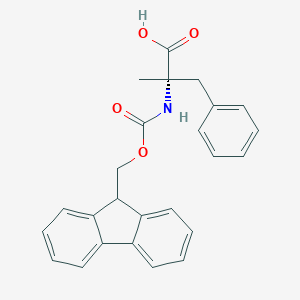

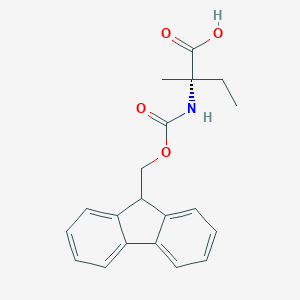

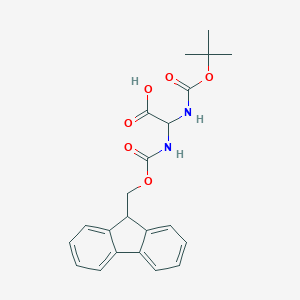

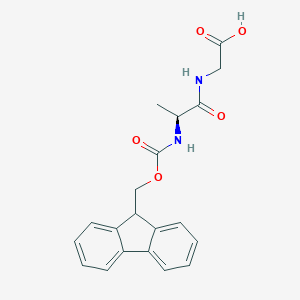

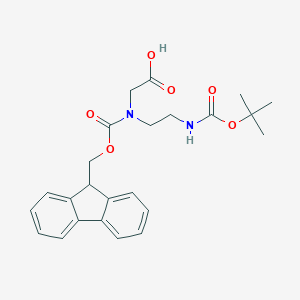

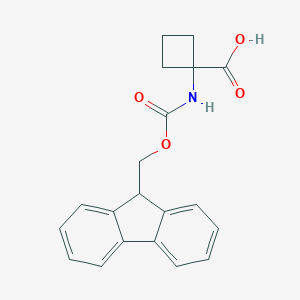

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373247 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177966-63-1 |

Source

|

| Record name | Fmoc-4-nitro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.